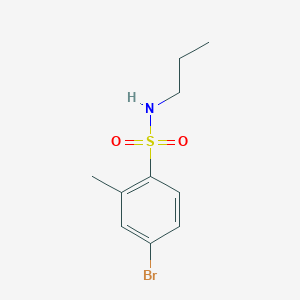
1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H5BrF3NO2. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a nitro group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene typically involves the bromination of 1-(2,2,2-trifluoroethyl)-4-nitrobenzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is typically conducted at low temperatures to ensure selectivity and yield.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while reduction reactions typically yield amino-substituted compounds.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be used in drug discovery and development.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. Its derivatives may have potential as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene depends on its specific application and the target molecule or pathway. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to changes in the activity or function of the target molecule or pathway.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2,2,2-trifluoroethylbenzene: This compound lacks the nitro group and has different reactivity and applications.
4-Nitrobenzyl bromide: This compound has a similar nitro group but lacks the trifluoromethyl group, leading to different chemical properties and reactivity.
1-Bromo-4-nitrobenzene: This compound lacks the trifluoromethyl group and has different applications and reactivity.
The presence of both the trifluoromethyl and nitro groups in this compound makes it unique and valuable in various chemical and research applications.
Eigenschaften
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSJGOCYMGKERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2395724.png)


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B2395730.png)



![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2395737.png)
![N-[1-(3-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2395739.png)


![N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2395745.png)
